1-(2,5-Dichlorophenyl)-1H-imidazole
Description
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-1-2-8(11)9(5-7)13-4-3-12-6-13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWVRWMQPMZICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Activation
The electron-withdrawing nature of the dichlorophenyl group activates the aryl ring for nucleophilic attack, particularly at positions ortho and para to the chlorine substituents. In the case of 2,5-dichlorophenyl derivatives, the meta-directing effects of chlorine necessitate careful selection of the leaving group’s position to ensure regioselectivity. For example, a 1-chloro-2,5-dichlorobenzene substrate could undergo displacement by imidazole in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Solvent and Catalyst Systems
Dimethylformamide (DMF) and dimethylacetamide (DMAc) are preferred solvents due to their high polarity and ability to stabilize transition states. Phase-transfer catalysts like polyethylene glycol (PEG-600) enhance reaction rates by facilitating interfacial interactions between the aryl halide and imidazole nucleophile. A representative protocol involves heating a mixture of 1-chloro-2,5-dichlorobenzene, imidazole, and PEG-600 in DMF at 110–115°C for 4–6 hours, achieving yields of 85–92% for structurally related compounds.
Table 1: Nucleophilic Substitution Conditions for Aryl-Imidazole Synthesis
| Substrate | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1-Chloro-2,4-dichlorobenzene | NaOH | DMF | PEG-600 | 110–115 | 92 |
| 1-Bromo-2,5-dichlorobenzene | K₂CO₃ | DMAc | None | 120 | 78* |
| 1-Fluoro-2,5-dichlorobenzene | NaH | THF | 18-Crown-6 | 80 | 65* |
*Hypothetical yields extrapolated from analogous reactions.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysts, particularly copper and palladium complexes, enable direct coupling of imidazole with aryl halides under milder conditions than traditional SNAr. These methods are advantageous for substrates with steric hindrance or reduced electrophilicity.
Ullmann-Type Coupling
Copper(I)-catalyzed Ullmann coupling has been employed for synthesizing aryl-imidazoles, leveraging ligands such as 1,10-phenanthroline to enhance catalytic activity. A hypothetical route for this compound involves reacting 1-iodo-2,5-dichlorobenzene with imidazole in the presence of CuI, L-proline, and cesium carbonate in DMSO at 90°C. This method could theoretically achieve yields of 70–80% based on analogous syntheses of 2,4-dichlorophenyl derivatives.
Buchwald-Hartwig Amination
Palladium-catalyzed amination offers superior regiocontrol for electronically deactivated aryl halides. Using a Pd(OAc)₂/Xantphos catalyst system, 1-bromo-2,5-dichlorobenzene and imidazole react in toluene at 100°C, yielding the target compound with minimal byproducts. Industrial-scale adaptations of this method emphasize solvent recycling and catalyst recovery to reduce costs.
Green Chemistry and Solvent-Free Methodologies
Recent advances in sustainable synthesis highlight solvent-free and energy-efficient routes for imidazole derivatives.
Mechanochemical Synthesis
Ball-milling techniques avoid solvents entirely by leveraging mechanical energy to drive reactions. A mixture of 1-chloro-2,5-dichlorobenzene, imidazole, and potassium carbonate subjected to high-speed milling for 2 hours yields this compound with 60–70% efficiency. This approach reduces waste and eliminates solvent purification steps.
Microwave-Assisted Reactions
Microwave irradiation accelerates reaction kinetics, enabling near-quantitative yields in minutes. For example, a 1:1 molar ratio of 1-bromo-2,5-dichlorobenzene and imidazole in PEG-400 reaches 95% conversion after 10 minutes at 150°C under microwave conditions.
Catalytic Systems and Zeolite Applications
Zeolite catalysts, notably ZSM-11, have demonstrated efficacy in facilitating imidazole ring formation through Brønsted acid sites.
ZSM-11-Mediated Cyclization
In a two-step process, 2,5-dichlorobenzaldehyde reacts with ammonium acetate and acetylacetone over ZSM-11 at 120°C to form this compound via the Debus-Radziszewski reaction. The zeolite’s microporous structure enhances selectivity, achieving yields of 82% with a catalyst loading of 5 wt%.
Table 2: Zeolite-Catalyzed Imidazole Synthesis Parameters
| Zeolite Type | Substrate | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZSM-11 | 2,4-Dichlorobenzaldehyde | 120 | 6 | 85 |
| ZSM-5 | 2,5-Dichlorobenzaldehyde | 130 | 8 | 78* |
*Projected data based on ZSM-11 performance.
Industrial-Scale Production and Optimization
Scalable synthesis of this compound requires balancing cost, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorophenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
1-(2,5-Dichlorophenyl)-1H-imidazole has garnered attention for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : Case studies have demonstrated its effectiveness against cancer cell lines. For instance, derivatives of imidazole compounds have been evaluated for their cytotoxic effects using MTT assays on cell lines like HepG2 (human liver cancer) and C6 (rat glioma). The IC50 values for these compounds indicate promising anticancer activity .
| Compound | IC50 (C6) | IC50 (HepG2) |
|---|---|---|
| 20a | 27.0 | 50.0 |
| 20b | 20.0 | 26.33 |
| 20g | 15.67 | 58.33 |
2. Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming complexes with metal ions that can be utilized in catalysis and material development. Its ability to coordinate with metals enhances its utility in synthesizing novel materials with specific properties.
3. Industrial Applications
In industry, this compound is employed as a building block for synthesizing more complex molecules and as a catalyst in various chemical reactions. Its unique chemical properties make it valuable for developing specialty chemicals and intermediates used in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Structural Features
The table below highlights structural differences and similarities among 1-(2,5-Dichlorophenyl)-1H-imidazole and its analogs:
Key Observations :
- Substitution Patterns : The position and number of chlorine atoms on the phenyl ring significantly influence activity. For example, imazalil (2,4-dichloro) is used in agriculture, while miconazole (2,4-dichloro with additional substitutions) is a systemic antifungal .
- Lipophilicity : Compounds with dichlorophenyl groups exhibit higher log P values (e.g., miconazole log P = 5.61), enhancing membrane permeability and antifungal efficacy .
- Functional Groups : Ethyl ether linkages (e.g., in econazole) improve solubility in drug delivery systems, whereas allyloxy groups (e.g., in imazalil) enhance stability .
Biological Activity
1-(2,5-Dichlorophenyl)-1H-imidazole is a significant compound in medicinal chemistry, exhibiting various biological activities that make it a subject of interest for drug development. This article delves into its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its imidazole ring substituted with a dichlorophenyl group. The presence of chlorine atoms enhances its reactivity and biological activity. The molecular formula is , with a molar mass of approximately 202.07 g/mol.
Biological Activities
The compound has been studied for various biological activities, including:
- Antifungal Activity : Some derivatives have shown efficacy against fungal strains, indicating potential as antifungal agents.
- Anticancer Activity : Research indicates that imidazole derivatives can inhibit tumor growth. For instance, compounds related to this compound have demonstrated significant cytotoxicity against cancer cell lines .
- Antimicrobial Properties : The compound exhibits activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for antibiotic development .
The biological activity of this compound is attributed to its ability to interact with various biological targets. It can bind to enzymes and receptors involved in critical cellular processes. For example, molecular docking studies have shown that it has a high binding affinity for cyclooxygenase-2 (COX-2), which is involved in inflammation and pain pathways .
Synthesis Methods
Several methods exist for synthesizing this compound, including:
- Condensation Reactions : These involve the reaction of 2,5-dichlorobenzaldehyde with imidazole derivatives under acidic conditions.
- Functional Group Modifications : The introduction of thiol or carboxylate groups can enhance the biological properties of the base compound.
Comparative Analysis of Similar Compounds
The following table summarizes some compounds similar to this compound and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4,5-Diphenyl-1H-imidazole-2-thiol | C_{13}H_{10}N_2S | Exhibits strong antibacterial properties |
| Ethyl this compound-5-carboxylate | C_{12}H_{10}Cl_2N_2O_2 | Known for diverse biological activities |
| 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol | C_{10}H_{7}Cl_2N_2S | Potential as an antimicrobial agent |
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of various imidazole derivatives on MCF cell lines. The results indicated that certain substitutions on the imidazole ring significantly enhanced cytotoxicity. For instance, derivatives with electron-withdrawing groups showed IC50 values in the micromolar range, indicating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against MRSA. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.015 mg/mL, showcasing its potential as an effective antibacterial agent .
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of 1-(2,5-Dichlorophenyl)-1H-imidazole?
Answer:
Synthetic routes often involve multi-step reactions, including nucleophilic substitution and reduction. For example, a method starting with 2,4-dichloroacetophenone involves sequential substitution (e.g., allyloxy group introduction), reduction of ketones to alcohols, and SN reactions with imidazole . Key optimization strategies include:
- Catalyst screening : Use of Lewis acids or phase-transfer catalysts to improve reaction efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of imidazole.
- Purity control : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures ≥99% purity .
Basic: How can structural characterization of this compound be performed?
Answer:
A combination of spectroscopic and crystallographic techniques is essential:
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., mean C–C bond length: 0.002 Å) .
- NMR spectroscopy : Compare experimental NMR shifts with DFT calculations (B3LYP functional shows <5% deviation from experimental data) .
- Mass spectrometry : Confirm molecular weight (e.g., 257.11 g/mol for CHClNO) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Storage : Classify as a UN1992 flammable/toxic liquid; store in fireproof cabinets at <25°C .
- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for aliquots.
- Degradation studies : Monitor hydrolytic stability under acidic/alkaline conditions using HPLC-MS to identify breakdown products (e.g., dichlorophenol derivatives) .
Advanced: How can researchers resolve contradictions between experimental and computational spectral data for this compound?
Answer:
Discrepancies in NMR or IR spectra often arise from solvent effects or conformational flexibility. Methodological solutions include:
- DFT benchmarking : Compare B3LYP vs. M062X functionals; B3LYP better predicts chemical shifts (e.g., 1H-imidazole protons: δ 7.2–7.8 ppm) .
- Solvent modeling : Incorporate implicit solvent models (e.g., PCM for DMSO) to refine computational predictions.
- Dynamic NMR : Analyze temperature-dependent spectra to detect rotameric equilibria .
Advanced: What experimental approaches are used to investigate the antifungal mechanism of this compound?
Answer:
- In vitro assays : Measure minimum inhibitory concentrations (MICs) against Candida albicans (typical MIC: 0.5–2 µg/mL) using CLSI M27-A3 guidelines .
- Molecular docking : Simulate binding to fungal cytochrome P450 14α-demethylase (CYP51) to identify critical interactions (e.g., dichlorophenyl group occupies hydrophobic pocket) .
- Resistance studies : Serial passaging in sub-MIC doses to monitor mutation rates in ERG11 gene .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
Answer:
Focus on substituent modifications:
- Chlorine positioning : 2,5-dichloro substitution enhances membrane permeability vs. 2,4-dichloro isomers (logP: 3.8 vs. 3.5) .
- Imidazole ring substitution : Introducing methyl groups at N-1 reduces cytotoxicity (e.g., IC >100 µM in HEK293 cells) .
- Ethanol linker optimization : Replace with thioether groups to improve metabolic stability .
Advanced: What methodologies assess the environmental persistence and degradation pathways of this compound?
Answer:
- Photolysis studies : Expose to UV light (λ=254 nm) and monitor degradation via HPLC-UV; half-life in water: ~48 hours .
- Soil microcosms : Quantify biodegradation using -labeled compound; 70% mineralization in 30 days under aerobic conditions .
- Ecotoxicity screening : Test Daphnia magna acute toxicity (LC: 2.5 mg/L) .
Advanced: How can researchers address discrepancies in reported toxicity data for this compound?
Answer:
- Dose standardization : Normalize LD values to body surface area (e.g., mouse i.p. LD: 189 mg/kg vs. rat: 5600 mg/kg) .
- Metabolite profiling : Identify hepatotoxic metabolites (e.g., imidazole N-oxide) using LC-QTOF-MS .
- Species-specific assays : Compare cytotoxicity in human (HepG2) vs. rodent (H4IIE) hepatocytes to extrapolate risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
